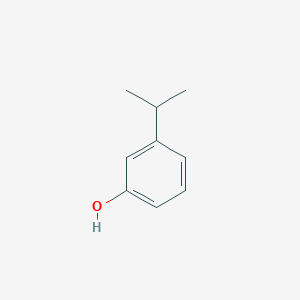

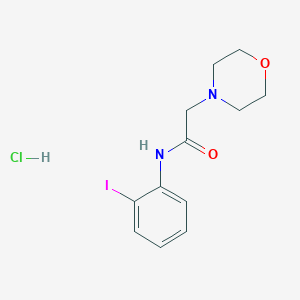

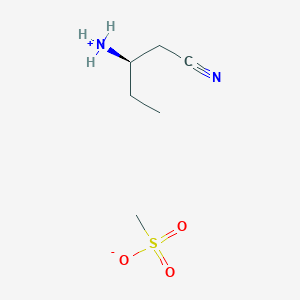

![molecular formula C29H27Cl2NO B134312 2-[2-[(3S)-3-[3-[(1E)-2-(7-氯喹啉-2-基)乙烯基]苯基]-3-氯丙基]苯基]-2-丙醇 CAS No. 880769-28-8](/img/structure/B134312.png)

2-[2-[(3S)-3-[3-[(1E)-2-(7-氯喹啉-2-基)乙烯基]苯基]-3-氯丙基]苯基]-2-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol" is a synthetic molecule that appears to be related to a class of compounds with various biological activities, including antimicrobial and antimalarial properties. The structure suggests it contains a chloroquinoline moiety, which is a common feature in antimalarial drugs, as well as a chlorinated biphenyl system, which could be indicative of its potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related chloroquinoline compounds has been reported using various methods. For instance, a microwave-assisted synthesis approach has been employed to create 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, which demonstrated antimicrobial activities . Another study described the synthesis of related compounds through a series of chemical reactions including condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, achieving an overall yield of 47.5% . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chloroquinoline compounds can be complex, with potential for various stereoisomers. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, which is a chiral intermediate in the synthesis of antidepressant drugs . The molecular geometry and electronic structure of such compounds can be studied using techniques like X-ray crystallography and density functional theory (DFT) .

Chemical Reactions Analysis

Chloroquinoline compounds can undergo a variety of chemical reactions. For instance, chlorination, bromination, and condensation reactions have been studied on related quinoline derivatives . The presence of the chloroquinoline moiety in the compound suggests that it could participate in similar reactions, which could be used to further modify the compound or to synthesize analogs with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline compounds can be influenced by their molecular structure. For example, the nonlinear optical absorption of some quinoline derivatives has been studied, indicating potential applications in optical limiting . The crystal packing, spectral features, and weak interactions of such compounds can be analyzed through experimental and computational methods, which can provide insights into their stability and reactivity . Additionally, the antifungal properties of related compounds have been evaluated, suggesting that the compound may also possess similar properties .

科学研究应用

合成和结构分析

合成技术: 已开发出用于相关化合物的创新合成方法,展示了可用于构建具有潜在生物活性的复杂分子的多样化合成路线。例如,一项研究重点关注使用酰化、环化、施密特重排和取代反应合成相关化合物,通过核磁共振、质谱、元素分析和 X 射线技术突出了该化合物的确认结构(魏登澈, 2013)。

对映体活性: 对密切相关的白三烯 D4 拮抗剂的对映体进行的研究表明,两种对映体都表现出生物活性,其中一种在体外 LTD4 受体上显示出略高的内在活性。这表明立体化学在该类化合物的生物活性中的重要性(J. Gauthier 等,1990)。

生物学应用和潜力

抗菌活性: 已合成并评估了新的衍生物的抗菌活性。已识别出与标准药物相比对特定微生物菌株表现出良好活性的化合物,表明在治疗微生物感染中具有潜在应用(N. Patel, A. R. Shaikh, 2011)。

抗疟活性: 已制备并评估了一系列与所讨论化学结构相关的化合物,证明了这些分子作为抗疟剂的潜力。研究表明,某些结构特征与抗疟效力的增加相关,鼓励进一步研究其作为抗疟药物的用途(L. M. Werbel 等,1986)。

白三烯 D4 受体拮抗剂: 详细的构效关系研究导致发现了强效且口服有效的白三烯 D4 受体拮抗剂。这项研究强调了这些化合物在治疗由 LTD4 介导的疾病(如哮喘和过敏性鼻炎)中的治疗潜力(R. Zamboni 等,1992)。

属性

IUPAC Name |

2-[2-[(3S)-3-chloro-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]phenyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27Cl2NO/c1-29(2,33)26-9-4-3-7-21(26)13-17-27(31)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-28(22)32-25/h3-12,14-16,18-19,27,33H,13,17H2,1-2H3/b15-10+/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNRAWNADFMASI-ZOYLIWTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol | |

CAS RN |

880769-28-8 |

Source

|

| Record name | Montelukast chloro alcohol impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880769288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST CHLORO ALCOHOL IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV33TYL3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

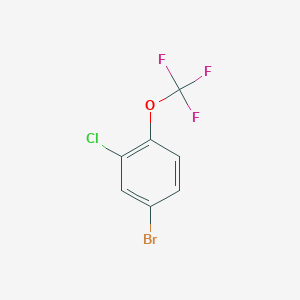

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)